Bulbocapnine
Overview
Description
Bulbocapnine is an alkaloid found in Corydalis (notably the European species C. cava) and Dicentra, genera of the plant family Fumariaceae which have caused the fatal poisoning of sheep and cattle12. It has been shown to act as an acetylcholinesterase inhibitor, and inhibits biosynthesis of dopamine via inhibition of the enzyme tyrosine hydroxylase1.
Synthesis Analysis
The synthesis of Bulbocapnine has been achieved through the Bischler–Napieralski–Pschorr synthetic method3. More details about the synthesis process can be found in the referenced literature34.
Molecular Structure Analysis
The molecular formula of Bulbocapnine is C19H19NO412. The molecular weight is 325.364 g/mol12. The exact mass is 325.131002.
Chemical Reactions Analysis
The chemical reactions involving Bulbocapnine are not explicitly mentioned in the retrieved sources. However, it’s known that Bulbocapnine acts as an acetylcholinesterase inhibitor1.
Physical And Chemical Properties Analysis
Bulbocapnine has a melting point of 201 to 203 °C12. The density is 1.342g/cm32. The boiling point is 504ºC at 760mmHg2.
Scientific Research Applications
Electrocardiogram Conditioning and Motor Effects
Bulbocapnine has been studied for its impact on conditioning related to its motor effects, particularly catalepsy. One study found that it produced profound changes in the electrocardiogram (ECG), including alterations in the T wave amplitude. These changes could be conditioned to stimuli associated with the drug's administration (Pérez-Cruet & Gantt, 1964).
Behavioral and Electrophysiological Studies
Behavioral changes and electrophysiological effects have been observed in animal models when bulbocapnine is administered. It has been used to induce catalepsy in animals, a state of motor immobility, and its effects on the central nervous system's electrical activity have been examined (Wada, 1962).
Inhibition of Tyrosine Hydroxylase
Research has demonstrated that bulbocapnine can inhibit tyrosine hydroxylase (TH), an enzyme critical in dopamine biosynthesis. This inhibition was observed in bovine adrenal TH, where bulbocapnine showed uncompetitive inhibition (Zhang et al., 1997).
Effect on Spinal Reflexes
The action of bulbocapnine on spinal reflexes was studied, revealing that low doses caused minor changes, while high doses generally increased the flexion reflex. This finding suggests its influence on motor neuron activity (Willis et al., 1968).
Use in Electroencephalography of Children
Bulbocapnine has been used to reduce movement artifacts in EEG recordings of restless children, without affecting the integrity of abnormal discharges (Baird & Spiegel, 1955).
Neuropharmacological Effects
Studies on bulbocapnine have shown its neuropharmacological effects, such as the alteration of brain glycogen and glucose content in animal models. Its action on the central nervous system has been a point of interest in understanding its pharmacological properties (Crossland & Rogers, 1968).
Serotonin and Adrenergic Blocking Agent
Bulbocapnine has been identified as a serotonin and adrenergic blocking agent, demonstrating its ability to influence both serotonin and adrenergic pathways (Walaszek & Chapman, 1962).
Influence on Dopamine Biosynthesis
Research indicates that bulbocapnine inhibits dopamine biosynthesis in certain cell models. It was shown to reduce dopamine content and inhibit tyrosine hydroxylase activity, without affecting the cells' viability (Shin et al., 1998).
Dopamine Receptor Antagonism
Bulbocapnine has been studied for its antagonist activity on dopamine receptors. It was found to inhibit DA1 and DA2 dopamine receptor-mediated responses, indicating its broad spectrum of action on dopamine pathways (Kohli et al., 1986).
Cholinesterase Inhibition
Bulbocapnine has been identified as an inhibitor of acetylcholinesterase and butyrylcholinesterase. This suggests its potential use in conditions where modulation of cholinergic pathways is beneficial (Adsersen et al., 2007).
Safety And Hazards
Future Directions
Bulbocapnine is a potential therapeutic under the amyloid hypothesis1. It has been used in the treatment of muscular tremors and vestibular nystagmus1. However, more research is needed to fully understand its potential therapeutic applications.
properties
IUPAC Name |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODGIKWNLDQZBM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183940 | |
Record name | Bulbocapnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bulbocapnine | |
CAS RN |
298-45-3 | |
Record name | (+)-Bulbocapnine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bulbocapnine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bulbocapnine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bulbocapnine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.511 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BULBOCAPNINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0TGI865QO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.